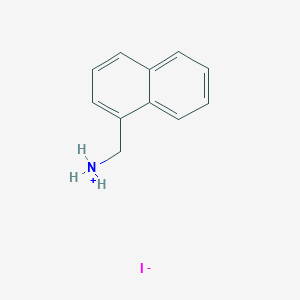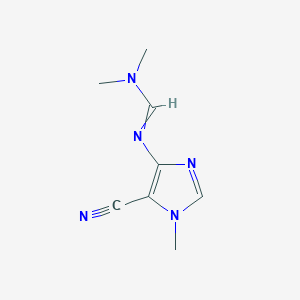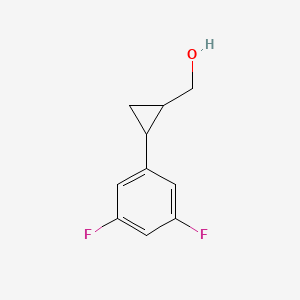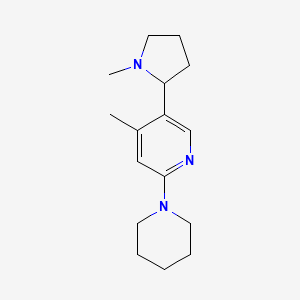
(2E)-3-(1H-imidazol-2-yl)-2-methylprop-2-enoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(1H-imidazol-2-yl)-2-methylprop-2-enoic acid hydrochloride is a chemical compound that features an imidazole ring, which is a five-membered ring containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of imidazole derivatives, including (2E)-3-(1H-imidazol-2-yl)-2-methylprop-2-enoic acid hydrochloride, typically involves the formation of the imidazole ring through cyclization reactions. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which proceeds through proto-demetallation, tautomerization, and dehydrative cyclization . Another method includes the use of ammonium acetate and 1,2-diketones under microwave-assisted conditions to form disubstituted imidazoles .
Industrial Production Methods
Industrial production of imidazole derivatives often employs scalable and efficient synthetic routes. For example, the Van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanides (TosMICs), is a widely used method due to its high yield and regioselectivity . This method involves the reaction of TosMICs with aldehydes and amines to form imidazole rings.
化学反応の分析
Types of Reactions
(2E)-3-(1H-imidazol-2-yl)-2-methylprop-2-enoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction of the imidazole ring can lead to the formation of imidazolines.
Substitution: The compound can undergo substitution reactions at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Imidazolines.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
科学的研究の応用
(2E)-3-(1H-imidazol-2-yl)-2-methylprop-2-enoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Industry: Utilized in the development of functional materials and catalysts.
作用機序
The mechanism of action of (2E)-3-(1H-imidazol-2-yl)-2-methylprop-2-enoic acid hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to various enzymes and receptors, inhibiting their activity or modulating their function. This interaction can lead to a range of biological effects, such as antimicrobial activity by disrupting bacterial cell membranes or inhibiting enzyme activity .
類似化合物との比較
Similar Compounds
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Another imidazole derivative with applications in medicinal chemistry.
Imidazo[1,2-a]pyridines: Fused bicyclic compounds with a wide range of applications in medicinal chemistry and material science.
Uniqueness
(2E)-3-(1H-imidazol-2-yl)-2-methylprop-2-enoic acid hydrochloride is unique due to its specific structural features, which allow it to interact with a variety of molecular targets
特性
分子式 |
C7H9ClN2O2 |
|---|---|
分子量 |
188.61 g/mol |
IUPAC名 |
(E)-3-(1H-imidazol-2-yl)-2-methylprop-2-enoic acid;hydrochloride |
InChI |
InChI=1S/C7H8N2O2.ClH/c1-5(7(10)11)4-6-8-2-3-9-6;/h2-4H,1H3,(H,8,9)(H,10,11);1H/b5-4+; |
InChIキー |
BDENBTOKPYLRAP-FXRZFVDSSA-N |
異性体SMILES |
C/C(=C\C1=NC=CN1)/C(=O)O.Cl |
正規SMILES |
CC(=CC1=NC=CN1)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(Methylsulfonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11823778.png)



![[2-(Trifluoromethyl)morpholin-4-yl] 4-methylbenzenesulfonate](/img/structure/B11823790.png)






![2-{octahydro-1H-pyrrolo[3,2-b]pyridin-4-yl}ethan-1-ol](/img/structure/B11823848.png)

![Ferrocene, 1-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(1R)-1-[bis(3,5-dimethylphenyl)phosphino]ethyl]-, (1R)-](/img/structure/B11823852.png)
